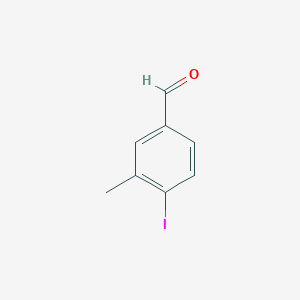

4-Iodo-3-methylbenzaldehyde

Übersicht

Beschreibung

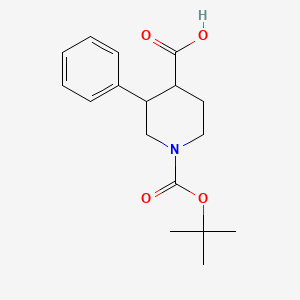

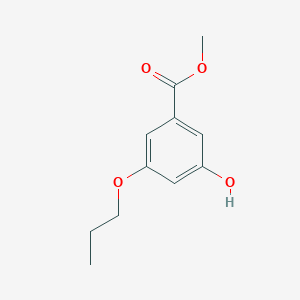

4-Iodo-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H7IO. It has a molecular weight of 246.05 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H7IO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3 . This indicates that the compound has a benzene ring with an iodine atom and a methyl group attached to it. Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 246.05 .Wissenschaftliche Forschungsanwendungen

Application in Synthesis and Catalysis

Catalytic Conversion of Ethanol

Takahiko Moteki et al. (2016) discussed the production of 2- and 4-Methylbenzaldehyde, which are precursors for phthalic anhydride and terephthalic acid, through ethanol upgrading reactions. These reactions showcase the potential of methylbenzaldehydes in catalysis and synthesis processes (Moteki, Rowley, & Flaherty, 2016).

Oxidation of Benzyl Alcohols

Jiang-Ping Wu et al. (2016) described using water-soluble copper complexes for catalytic oxidation of benzylic alcohols to aldehydes like 4-methylbenzaldehyde. This process emphasizes the role of methylbenzaldehydes in efficient and environmentally friendly oxidation reactions (Wu, Liu, Ma, Liu, Gu, & Dai, 2016).

Application in Organic Chemistry

C(sp(3))-H Activation

Fei Ma et al. (2016) developed a method for synthesizing 2-benzylbenzaldehyde derivatives from 2-methylbenzaldehyde, highlighting its utility in C(sp(3))-H activation processes. This demonstrates the importance of methylbenzaldehydes in advanced organic synthesis techniques (Ma, Lei, & Hu, 2016).

Microwave-Assisted Arylation

E. Bálint et al. (2013) explored the arylation of iodophenols with 2-fluorobenzaldehyde under microwave conditions, indicating the potential of similar aldehydes like 4-iodo-3-methylbenzaldehyde in facilitating efficient arylations (Bálint, Kállai, Kovács, Bölcskei, & Keglevich, 2013).

Application in Crystallography and Molecular Structure Analysis

- Crystal Structure Studies: C. Glidewell et al. (2004) analyzed the crystal structure of 3- and 4-iodobenzaldehyde derivatives, providing insights into the structural and bonding characteristics of similar compounds like this compound (Glidewell, Low, Skakle, & Wardell, 2004).

Application in Medicinal Chemistry

- Biomedical Applications: Y. E. Ryzhkova et al. (2020) reported the electrochemical transformation of 3-methylbenzaldehyde in the synthesis of compounds with potential for regulating inflammatory diseases. This indicates the relevance of methylbenzaldehydes in the development of biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).

Application in Environmental Chemistry

- Formation of Disinfection Byproducts: Yang Pan et al. (2016) identified iodinated disinfection byproducts, including derivatives of iodo-methylbenzaldehydes, during cooking with chlorinated tap water. This research highlights the environmental and health implications of such compounds in everyday scenarios (Pan, Zhang, & Li, 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-iodo-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOMUMGPCHBUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/structure/B3086558.png)

![1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3086577.png)

![6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3086600.png)

![1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3086615.png)

![6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/structure/B3086626.png)

![(1r,4r)-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B3086673.png)